molecular formula C7H7NO4 B1279754 2-(Hydroxymethyl)-5-nitrophenol CAS No. 57356-40-8

2-(Hydroxymethyl)-5-nitrophenol

Cat. No. B1279754
CAS RN: 57356-40-8
M. Wt: 169.13 g/mol
InChI Key: XFOREGNWACQXLW-UHFFFAOYSA-N
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Description

Hydroxymethylphenols are a type of organic compound that contain a phenol ring and a hydroxymethyl group (-CH2OH). They are used in various applications, including as intermediates in organic synthesis .


Synthesis Analysis

The synthesis of hydroxymethylphenols can involve various methods. For instance, the Matteson-CH2-homologation was carried out with in situ generated CH2 BrLi in THF at low temperature .


Molecular Structure Analysis

The molecular structure of hydroxymethylphenols can be analyzed using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .


Chemical Reactions Analysis

Hydroxymethylphenols can undergo various chemical reactions. For example, Tris, or tris(hydroxymethyl)aminomethane, is an organic compound that is extensively used in biochemistry and molecular biology as a component of buffer solutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of hydroxymethylphenols can be analyzed using various techniques. For instance, 2-Amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride has a molecular weight of 157.59 g/mol and is a white crystalline powder .

Scientific Research Applications

Microbicidal and Bacteriostatic Agent

The compound has been reported as microbicidal and is used as a bacteriostat in disinfectants . This means it can kill or inhibit the growth of bacteria, making it useful in maintaining sterile environments in laboratories and medical facilities.

Antimicrobial Activity

In addition to its bacteriostatic properties, 2-(Hydroxymethyl)-5-nitrophenol also exhibits antimicrobial activity . This makes it potentially useful in the development of new antimicrobial drugs or treatments.

Anti-inflammatory and Cytotoxic Activities

β-sitosterol, a plant sterol, shows antimicrobial, anti-inflammatory, and cytotoxic activities . While not directly related to 2-(Hydroxymethyl)-5-nitrophenol, it’s worth noting that the compound is often found in the same environments and may contribute to these effects.

Use in Biochemical Assays

Tris Base, also known as tris (hydroxymethyl)aminomethane, is commonly used in biochemical assays . While this is a different compound, it’s structurally similar to 2-(Hydroxymethyl)-5-nitrophenol, suggesting potential uses in similar applications.

Use in Gel Electrophoresis

Tris Base is also used in gel electrophoresis , a technique for separating proteins based on their size and charge. Again, while this is a different compound, the structural similarity suggests that 2-(Hydroxymethyl)-5-nitrophenol could potentially be used in similar ways.

Use in Protein Purification

Tris Base is used in protein purification . Given the structural similarity, 2-(Hydroxymethyl)-5-nitrophenol could potentially be used in similar applications.

Mechanism of Action

The mechanism of action of hydroxymethylphenols can vary depending on the specific compound and its application. For instance, hydroxymethylation can lead to physical–chemical property changes and offer several therapeutic advantages, contributing to the improved biological activity of drugs .

Safety and Hazards

The safety and hazards associated with hydroxymethylphenols can vary depending on the specific compound. For instance, Tris(hydroxymethyl)aminomethane can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on hydroxymethylphenols could involve exploring their potential applications in various fields. For instance, the Diels-Alder reaction of electron-rich furans with electron-poor alkenes has been used to prepare aromatics from bio-based furanic platforms .

properties

IUPAC Name

2-(hydroxymethyl)-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOREGNWACQXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473456
Record name 2-Hydroxy-4-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-5-nitrophenol

CAS RN

57356-40-8
Record name 2-Hydroxy-4-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.0 g (54.6 mmol) of 4-nitrosalicylic acid are initially charged in 100 ml of THF. With ice-cooling, 109 ml of 1 M borane/THF complex are added, and the mixture is stirred at RT overnight. The mixture is concentrated and the precipitate is filtered off with suction. The solid is dissolved in ethyl acetate and dried over magnesium sulfate. After concentration and drying under high vacuum, the title compound is directly reacted further.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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